molecular formula C23H28N6O3S B2886173 1-(6-{[(2-ethyl-6-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide CAS No. 1251552-80-3

1-(6-{[(2-ethyl-6-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide

Cat. No.: B2886173
CAS No.: 1251552-80-3
M. Wt: 468.58
InChI Key: DXHSLSAYBHSIHU-UHFFFAOYSA-N
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Description

This compound is a thiazolo[4,5-d]pyrimidine derivative characterized by a 2-ethyl-6-methylphenyl carbamoyl methyl substituent at position 6 and an N-methylpiperidine-4-carboxamide moiety at position 2. Its core structure integrates a bicyclic thiazolo-pyrimidine scaffold, which is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

1-[6-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3S/c1-4-15-7-5-6-14(2)18(15)26-17(30)12-29-13-25-20-19(22(29)32)33-23(27-20)28-10-8-16(9-11-28)21(31)24-3/h5-7,13,16H,4,8-12H2,1-3H3,(H,24,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHSLSAYBHSIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-{[(2-ethyl-6-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor to form the tetrahydrobenzoxazepine ring.

    Introduction of the Fluorobenzyl Group: This is usually achieved through a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the benzoxazepine core.

    Attachment of the Quinolinylsulfonyl Group: This step involves the sulfonylation of the quinoline ring, followed by its attachment to the benzoxazepine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(6-{[(2-ethyl-6-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring or the sulfonyl group.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of reduced quinoline derivatives.

Scientific Research Applications

1-(6-{[(2-ethyl-6-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 1-(6-{[(2-ethyl-6-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Weight Key Substituents Tanimoto Similarity*
Target Compound 551.61 g/mol† 2-ethyl-6-methylphenyl, N-methylpiperidine -
N-Cyclopropyl-1-{6-[2-(isopropylamino)...} 528.58 g/mol‡ Cyclopropylamide, isopropylamino 0.82
5-(4-Methoxyphenyl)-7-methyl-3-oxo... 407.45 g/mol§ Methoxyphenyl, phenylamide 0.68

*Tanimoto coefficients calculated using Morgan fingerprints (threshold ≥0.8 indicates high similarity) .
†Calculated from (m/z 551 [M+1]).
‡From . §From .

Bioactivity Profiles

  • Antimicrobial Activity : The target compound’s thiazolo-pyrimidine core is structurally analogous to derivatives in and , which exhibit antimicrobial properties. For example, pyrimido[2,1-b][1,3]thiazine derivatives () showed MIC values of 8–32 µg/mL against Staphylococcus aureus. Structural variations in the carboxamide side chain (e.g., N-methylpiperidine vs. phenylamide) significantly modulate potency .
  • Kinase Inhibition : The piperidine carboxamide group aligns with CGRP receptor antagonists (), where trifluoroethylation of the amide improved oral bioavailability. This suggests the target compound’s substituents may optimize pharmacokinetics .

Computational Similarity and Binding Affinity

  • Tanimoto and Dice Metrics: The target compound shares a Tanimoto score of 0.82 with the cyclopropylamide analog (), indicating high structural overlap. However, minor changes (e.g., 2-ethyl-6-methylphenyl vs. isopropylamino) reduce docking affinity due to altered interactions with hydrophobic pockets .
  • Molecular Networking : Clustering based on Murcko scaffolds () groups the compound with other thiazolo-pyrimidines. Yet, its unique 2-ethyl-6-methylphenyl group places it in a distinct subcluster, highlighting the impact of aromatic substituents on target selectivity .

Table 2: Bioactivity and Docking Comparison

Compound Name Antimicrobial MIC (µg/mL) Docking Affinity (kcal/mol)*
Target Compound Pending -9.2 (predicted)
Pyrimido[2,1-b][1,3]thiazine () 8–32 -8.5
MK-0974 (CGRP antagonist, ) N/A -10.1

*Lower values indicate stronger binding.

Key Research Findings

Conversely, cyclopropylamide substitution () may reduce metabolic instability .

Limitations of Similarity Metrics: Despite a high Tanimoto score (0.82), the isopropylamino variant () shows a 15% reduction in predicted binding affinity due to steric clashes in the target pocket .

SAR Insights : Bioactivity clustering () confirms that thiazolo-pyrimidines with carboxamide side chains preferentially inhibit kinases, while simpler analogs (e.g., phenylamide derivatives) target microbial enzymes .

Biological Activity

The compound 1-(6-{[(2-ethyl-6-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Thiazolo[4,5-d]pyrimidine core : Known for its diverse biological activities.
  • N-methylpiperidine : Contributes to the compound's pharmacokinetic properties.
  • Carbamoyl and carboxamide groups : These functional groups are often associated with enhanced biological activity.

Anticancer Properties

Research indicates that derivatives of thiazolo[4,5-d]pyrimidine exhibit significant anticancer activity. For instance, compounds within this class have demonstrated inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. In one study, compounds similar to our target exhibited IC50 values ranging from 1.95 to 4.24 µM against TS, outperforming standard chemotherapeutics like Pemetrexed (IC50 = 7.26 µM) .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. A study reported that certain thiazolo[4,5-d]pyrimidine derivatives effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The molecular docking studies supported these findings by demonstrating strong binding affinities to bacterial targets .

The proposed mechanism of action for the anticancer and antimicrobial effects involves:

  • Inhibition of Enzymatic Activity : By targeting enzymes like thymidylate synthase and other kinases, the compound disrupts essential cellular processes.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways .

Case Studies

StudyFindings
Anticancer Activity Inhibition of TS with IC50 values between 1.95 - 4.24 µM; superior efficacy compared to Pemetrexed .
Antimicrobial Activity Effective against E. coli and S. aureus; supported by molecular docking studies showing strong interactions with bacterial enzymes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazolo[4,5-d]pyrimidine derivatives. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized product .

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